molecular formula C22H13BrN4 B2802192 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene CAS No. 312633-78-6

9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene

Cat. No.: B2802192
CAS No.: 312633-78-6
M. Wt: 413.278
InChI Key: QBANFPTXWIKVRN-UHFFFAOYSA-N
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Description

9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene is a complex organic compound featuring a unique structure that combines a benzimidazole moiety with a brominated diazatetracyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the benzimidazole core, followed by bromination and subsequent cyclization to form the diazatetracyclic structure. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom, using nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various nucleophiles into the molecule.

Scientific Research Applications

9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene apart is its unique diazatetracyclic structure combined with a brominated benzimidazole moiety. This combination imparts unique chemical properties and potential biological activities that are not found in simpler benzimidazole derivatives.

Biological Activity

Chemical Structure

The compound features a unique tetracyclic structure with a benzodiazole moiety and a bromine substituent. Its molecular formula is C17H13BrN3C_{17}H_{13}BrN_3, and it belongs to a class of compounds known for their diverse pharmacological properties.

Physical Properties

  • Molecular Weight : Approximately 364.21 g/mol
  • Solubility : Limited solubility in water; more soluble in organic solvents.

Antimicrobial Properties

Research indicates that compounds containing benzodiazole rings often exhibit antimicrobial activity. A study focusing on similar benzodiazole derivatives demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Benzodiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that related compounds can effectively target cancer cells in vitro, leading to reduced viability and increased apoptosis markers .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of benzodiazole derivatives have highlighted their potential in treating neurodegenerative diseases. Compounds similar to the one have shown promise in protecting neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease .

Case Studies

  • Antibacterial Activity : A case study involving the synthesis of various brominated benzodiazoles showed that modifications to the benzodiazole ring significantly enhanced antibacterial potency. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
  • Anticancer Screening : In another study, a series of benzodiazole derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed IC50 values in the low micromolar range, indicating effective cytotoxicity .
  • Neuroprotection : A recent publication reported that a closely related compound improved cognitive function in animal models of Alzheimer's by reducing amyloid-beta plaque formation and enhancing synaptic plasticity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli
AnticancerIC50 = Low µM against MCF-7 cells
NeuroprotectiveImproved cognitive function in models

Table 2: Related Compounds and Their Activities

Compound NameActivity TypeReference
5-Bromo-1H-benzimidazoleAntibacterial
6-Bromo-1H-benzothiazoleAnticancer
2-(1H-benzimidazol-2-yl)phenolNeuroprotective

Properties

IUPAC Name

6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4/c23-14-9-10-19-13(11-14)12-15(21-24-16-5-1-2-6-17(16)25-21)22-26-18-7-3-4-8-20(18)27(19)22/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBANFPTXWIKVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)N5C3=NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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